Dilauryl thiodipropionate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dilauryl thiodipropionate is synthesized through the esterification of lauryl alcohol with 3,3’-thiodipropionic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves a two-step synthesis under mild conditions. The first step is the esterification of lauryl alcohol with 3,3’-thiodipropionic acid, followed by purification to obtain high-purity this compound. The process is designed to yield the compound efficiently and with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Dilauryl thiodipropionate undergoes various chemical reactions, including oxidation and reduction. It is particularly known for its antioxidant activity, where it scavenges free radicals and prevents oxidative degradation.

Common Reagents and Conditions

Oxidation: this compound can be oxidized to its corresponding sulfoxide using oxidizing agents such as performic acid.

Reduction: The compound can be reduced back to its original form using reducing agents like sodium borohydride.

Major Products Formed

Oxidation: The major product formed is the sulfoxide derivative of this compound.

Reduction: The reduction process regenerates the original this compound

Aplicaciones Científicas De Investigación

Dilauryl thiodipropionate has a wide range of applications in scientific research:

Chemistry: It is used as an antioxidant in polymer chemistry to stabilize polymers and prevent degradation due to heat, light, and oxidative conditions.

Biology: The compound is studied for its potential to protect biological systems from oxidative stress.

Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in biological tissues.

Industry: It is widely used in the cosmetics industry as an antioxidant and stabilizer to extend the shelf life of products and maintain their stability

Mecanismo De Acción

Dilauryl thiodipropionate exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby preventing oxidative degradation of materials. The compound interacts with free radicals, neutralizing them and preventing chain reactions that lead to oxidative damage. This mechanism is crucial in protecting polymers, biological tissues, and cosmetic formulations from oxidative stress .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : Dilauryl ester of 3,3'-thiodipropionic acid

- CAS Registry Number : 123-28-4

- Molecular Formula : C₃₀H₅₈O₄S

- Molecular Weight : 514.84 g/mol

Physicochemical Properties :

- Appearance : White or light yellow crystalline powder

- Solubility: Insoluble in water; soluble in organic solvents (e.g., ethanol, benzene, acetone)

- Thermal Stability : Low volatility and high resistance to thermal degradation during polymer processing .

Functional Role: DLTDP is a secondary antioxidant that inhibits oxidation by decomposing hydroperoxides into stable, non-radical products . It is widely used in polymers (polypropylene, polyethylene, ABS resins), rubber, lubricants, and cosmetics . In food applications, it is approved as an antioxidant (INS 389) under Codex Alimentarius and Chinese national standards .

Toxicity Profile :

Comparison with Similar Thiodipropionate Antioxidants

Structural and Functional Analogues

DLTDP belongs to the thioester antioxidant family, which includes:

Dimyristyl Thiodipropionate (DMTDP)

Distearyl Thiodipropionate (DSTDP)

Pentaerythritol Tetrakis(β-laurylthiopropionate) (PTLTP)

Comparative Analysis

Table 1: Key Properties of Thiodipropionate Antioxidants

Research Findings and Industrial Relevance

Synergistic Effects: DLTDP combined with hindered phenols (e.g., Irganox 245) in ABS resins reduces oxidation by 40% compared to standalone use . In polypropylene, DLTDP increases thermal stability by 15–20% when paired with phosphite stabilizers .

Performance Limitations :

- DLTDP’s moderate thermal stability limits its use in high-temperature processing (>200°C), where DSTDP or PTLTP are preferred .

- Thiodipropionic acid (parent compound) exhibits higher toxicity, restricting its direct use in consumer products .

Emerging Concerns: DLTDP can leach from polypropylene labware, contaminating biological samples .

Actividad Biológica

Dilauryl thiodipropionate (DLTDP), a dialkyl ester derived from lauryl alcohol and thiodipropionic acid, is widely recognized for its applications in cosmetics and food additives due to its antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of DLTDP, highlighting its safety profile, mechanisms of action, and relevant research findings.

- Chemical Formula: C30H58O4S

- Molecular Weight: 514.84 g/mol

- CAS Number: 123-28-4

- Primary Uses:

- Antioxidant in cosmetic formulations

- Stabilizer for lubricants and greases

- Sequestering agent in personal care products

DLTDP is utilized primarily for its ability to inhibit oxidation, thereby extending the shelf life of products. It acts as a free radical scavenger, which is critical in preventing oxidative degradation in various formulations .

Antioxidant Properties

DLTDP's primary biological activity is its antioxidant capability . It effectively neutralizes free radicals, which can cause cellular damage and contribute to aging and various diseases. This property is particularly beneficial in cosmetic products, where maintaining product integrity is essential .

Safety Profile

Extensive research has been conducted to evaluate the safety of DLTDP:

-

Toxicity Studies:

- Acute oral and parenteral studies indicate that DLTDP does not exhibit significant toxicity. In studies involving multiple animal species (mice, rats, hamsters, rabbits), DLTDP was found to be non-irritating and non-sensitizing .

- Long-term exposure studies did not reveal reproductive toxicity or teratogenic effects .

- Irritation Potential:

Metabolism

Upon ingestion, DLTDP is metabolized into thiodipropionic acid (TDPA), which is subsequently excreted via urine. Studies have shown that neither DLTDP nor TDPA are genotoxic, further supporting their safety for human use .

Comparative Studies on Biological Effects

-

Skin Lightening Properties:

Research has indicated that both TDPA and its esters, including DLTDP, possess skin lightening effects comparable to established agents. This suggests potential applications in cosmetic formulations aimed at skin tone enhancement . -

Antioxidant Efficacy:

A study demonstrated that DLTDP significantly reduced oxidative stress markers in vitro, providing evidence for its role as an effective antioxidant agent in skincare products .

Data Summary Table

| Property | Findings |

|---|---|

| Chemical Structure | Dialkyl ester of lauryl alcohol and TDPA |

| Antioxidant Activity | Effective free radical scavenger |

| Toxicity | Non-toxic; no significant adverse effects observed |

| Irritation Potential | Non-irritating; no sensitization |

| Metabolism | Converted to TDPA; excreted via urine |

| Applications | Cosmetics, food additives, lubricants |

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying DLTP in polymer matrices, and how can cross-contamination be minimized?

DLTP is soluble in organic solvents (e.g., chloroform, benzene) but insoluble in water . High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) coupled with mass spectrometry (MS) are preferred for quantification due to DLTP’s low volatility and stability. To avoid contamination from labware, use glass containers instead of polypropylene tubes, as DLTP can leach from plastics during extraction or storage . Pre-rinse glassware with ethanol to remove residues.

Q. What standardized protocols exist for testing DLTP’s antioxidant efficacy in polyolefins like polyethylene or polypropylene?

The rotary bomb oxidation test (RBOT) and pressurized differential scanning calorimetry (PDSC) are widely used to assess DLTP’s antioxidant performance in polyolefins. RBOT measures oxidation induction time under accelerated conditions, while PDSC evaluates thermal stability . For consistency, follow ASTM D2272 (oxidation stability testing) and report results with control samples lacking DLTP.

Q. How does DLTP interact with primary antioxidants like hindered phenols in polymer stabilization?

DLTP acts as a secondary antioxidant, decomposing hydroperoxides and synergizing with primary antioxidants (e.g., BHT). Methodologically, combine DLTP (0.1–0.5 wt%) with a primary antioxidant in a twin-screw extruder during polymer compounding. Use Fourier-transform infrared spectroscopy (FTIR) to monitor hydroperoxide reduction and compare degradation rates via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can conflicting data on DLTP’s thermal stability be resolved across studies?

Discrepancies often arise from differences in sample preparation (e.g., solvent residues, crystallinity). Standardize protocols by:

- Using identical polymer grades (e.g., isotactic polypropylene) and purification methods .

- Reporting testing conditions (e.g., oxygen pressure, heating rate) in detail .

- Cross-validating results with multiple techniques (e.g., TGA, PDSC, and oxidative induction time measurements).

Q. What experimental designs are optimal for studying DLTP’s mechanism in radical scavenging?

Employ electron paramagnetic resonance (EPR) spectroscopy to detect and quantify free radicals in DLTP-treated systems. Pair this with computational modeling (e.g., density functional theory) to map reaction pathways. For in situ analysis, use UV-vis spectroscopy to track DLTP’s thioether group oxidation during accelerated aging .

Q. How can DLTP’s unintended presence in biological samples (e.g., plant extracts) be identified and mitigated?

DLTP is not endogenous to biological systems but may contaminate samples stored in plastic packaging. To detect it:

- Use high-resolution mass spectrometry (HRMS) with m/z 515.413 (M+H⁺) or 537.394 (M+Na⁺) .

- Compare retention times with commercial standards via HPLC-MS.

- Mitigate contamination by using glassware for sample storage and avoiding plastic consumables .

Q. What methodologies validate DLTP’s metabolic fate in toxicological studies?

In vivo studies show DLTP is hydrolyzed to thiodipropionic acid (TDPA) and excreted in urine . To confirm this:

- Administer isotopically labeled DLTP (e.g., ¹³C or ³⁴S) to model organisms.

- Analyze urine metabolites via liquid chromatography-tandem MS (LC-MS/MS) for TDPA detection.

- Compare results with in vitro liver microsome assays to assess enzymatic hydrolysis pathways .

Q. Methodological Considerations

- Contamination Control : DLTP’s presence in plastics necessitates strict use of glassware in sensitive experiments .

- Synergism Studies : When combining DLTP with other antioxidants, use a factorial experimental design to isolate interaction effects .

- Data Reproducibility : Report CAS No. 123-28-4 and purity (>99%) for reagent-grade DLTP to ensure consistency .

Propiedades

IUPAC Name |

dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKOFFNLGXMVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

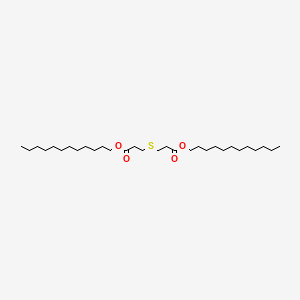

CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026999 | |

| Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilauryl thiodipropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Didodecyl thiobispropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most organic solvents | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.975 at 25 °C (solid 25 °C) | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg | |

| Record name | Dilauryl thiodipropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White flakes | |

CAS No. |

123-28-4, 31852-09-2 | |

| Record name | Dilauryl thiodipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilauryl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didodecyl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031852092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lusmit | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl 3,3'-thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Didodecyl thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51YH1B080 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Didodecyl thiobispropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 °C, 43 - 44 °C | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Didodecyl thiobispropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.